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Compound of Interest

Compound Name:
N6-Benzoyl-3'-O-DMT-2'-O-(2-

methoxyethyl) adenosine

Cat. No.: B15585447

Get Quote

The field of nucleic acid therapeutics has witnessed a paradigm shift with the advent of

chemically modified oligonucleotides. These synthetic analogs of DNA and RNA are designed

to overcome the inherent limitations of their natural counterparts, primarily their susceptibility to

nuclease degradation and suboptimal pharmacokinetic profiles. Among the plethora of

chemical modifications, the 2'-O-(2-methoxyethyl) (2'-O-MOE) modification has emerged as a

cornerstone of second-generation antisense oligonucleotide (ASO) technology.[1] This

modification imparts a unique combination of enhanced nuclease resistance, increased binding

affinity to target RNA, and a favorable toxicity profile, making it a highly desirable feature in the

design of therapeutic ASOs.[1][2][3]

This technical guide delves into the core of 2'-O-MOE-modified oligonucleotide synthesis by

focusing on a critical building block: N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl) adenosine 3'-

CE Phosphoramidite. We will explore its chemical properties, the rationale behind its intricate

design, and its application in the solid-phase synthesis of therapeutic-grade oligonucleotides.

This guide is intended for researchers, scientists, and drug development professionals seeking

a deeper understanding of the chemistry that underpins this powerful class of therapeutics.
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A thorough understanding of the physicochemical properties of this phosphoramidite is

fundamental to its successful application in oligonucleotide synthesis.

Property Value Source

CAS Number 251647-53-7 [4]

Molecular Formula C₅₀H₅₈N₇O₉P [4]

Molecular Weight 932.01 g/mol [4]

Appearance White to off-white powder Generic

Purity Typically >98% (HPLC) Generic

Storage Conditions Store at < -15°C [4]

Deconstructing the Molecule: A Symphony of
Protective Groups and Modifications
The structure of N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl) adenosine 3'-CE

phosphoramidite is a testament to the elegance of chemical design, where each component

serves a distinct and crucial purpose in the context of solid-phase oligonucleotide synthesis.
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Caption: Functional components of the phosphoramidite building block.

The Rationale Behind the Modifications:
N6-Benzoyl Group: The exocyclic amine of adenosine is nucleophilic and can participate in

unwanted side reactions during oligonucleotide synthesis. The benzoyl group serves as a

temporary protecting group, rendering the amine unreactive. This protection is crucial for

ensuring the fidelity of the coupling reactions.[5] It is removed during the final deprotection

step.

5'-O-Dimethoxytrityl (DMT) Group: The DMT group is a bulky, acid-labile protecting group

attached to the 5'-hydroxyl of the ribose sugar. Its primary function is to prevent self-

polymerization of the phosphoramidite monomers. During solid-phase synthesis, the DMT

group is selectively removed at the beginning of each coupling cycle to expose the 5'-

hydroxyl for reaction with the incoming phosphoramidite. The orange color of the detritylation

solution also serves as a qualitative indicator of coupling efficiency.

2'-O-(2-methoxyethyl) (MOE) Group: This is the key therapeutic modification. The presence

of the MOE group at the 2' position of the ribose sugar confers several advantageous

properties to the resulting oligonucleotide:

Enhanced Nuclease Resistance: The bulky MOE group sterically hinders the approach of

nucleases, significantly increasing the in vivo half-life of the oligonucleotide.[1][3]

Increased Binding Affinity: The MOE modification locks the ribose sugar in a C3'-endo

conformation, which is favorable for A-form helices, the typical conformation of RNA-DNA

or RNA-RNA duplexes. This pre-organization leads to a higher binding affinity for the

target mRNA.[2]

Reduced Toxicity: Compared to earlier modifications like phosphorothioates, 2'-O-MOE

modifications have been shown to have a better toxicity profile.[1]

3'-Cyanoethyl (CE) Phosphoramidite: This is the reactive moiety that enables the formation

of the phosphite triester linkage between the monomer and the growing oligonucleotide

chain. The diisopropylamino group is an excellent leaving group, and the cyanoethyl group

protects the phosphate backbone during synthesis. This group is also removed during the

final deprotection and cleavage steps.[4]
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Application in Solid-Phase Oligonucleotide
Synthesis: A Step-by-Step Workflow
The synthesis of a custom oligonucleotide is a cyclical process that occurs on a solid support,

typically controlled pore glass (CPG). Each cycle adds one nucleoside to the growing chain.

1. Detritylation
(DMT Removal)

2. Coupling
(Phosphoramidite Addition)

Exposes 5'-OH

3. Capping
(Acetylation of Unreacted 5'-OH)

Chain Elongation

4. Oxidation
(Phosphite to Phosphate)

Prevents Deletion Mutants

Stabilizes Backbone
Ready for Next Cycle
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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Protocol Steps:
Detritylation: The synthesis cycle begins with the removal of the acid-labile 5'-DMT group

from the nucleoside attached to the solid support. This is typically achieved by treating the

support with a solution of a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.

The liberated DMT cation has a characteristic orange color, which can be quantified

spectrophotometrically to assess the efficiency of the previous coupling step.
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Coupling: The N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl) adenosine 3'-CE

phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by an

activator, such as 1H-tetrazole or a more efficient alternative like 5-(ethylthio)-1H-tetrazole

(ETT). The activated phosphoramidite is then passed through the column containing the

solid support. The activated 3'-phosphoramidite reacts with the free 5'-hydroxyl of the

growing oligonucleotide chain to form a phosphite triester linkage. This reaction is highly

efficient, typically exceeding 99%.

Capping: To prevent the formation of deletion mutants (oligonucleotides missing a base), any

unreacted 5'-hydroxyl groups are "capped" by acetylation. This is achieved by treating the

support with a mixture of acetic anhydride and 1-methylimidazole. The resulting acetylated

chains will not participate in subsequent coupling reactions.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized

to a more stable phosphotriester linkage. This is typically done using a solution of iodine in a

mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleoside to be added to the sequence.

Post-Synthesis: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been synthesized, the final and crucial step is

to cleave it from the solid support and remove all the protecting groups.
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Synthesized Oligonucleotide
(On Solid Support, Fully Protected)

Step 1: Cleavage from Solid Support
(e.g., Concentrated Ammonia)

Step 2: Removal of Phosphate Protecting Groups
(Cyanoethyl Groups)

Step 3: Removal of Base Protecting Groups
(N6-Benzoyl)

Final Product: Purified Oligonucleotide
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Caption: The post-synthesis cleavage and deprotection workflow.

This process is typically carried out by treating the solid support with a solution of concentrated

ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at an elevated

temperature. This single treatment accomplishes three things:

Cleavage: The succinyl linker holding the oligonucleotide to the CPG support is cleaved.

Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are removed

via β-elimination.

Base Deprotection: The N6-benzoyl protecting group on the adenosine bases is removed.

The resulting crude oligonucleotide solution is then purified, typically by HPLC, to yield the

final, high-purity product.
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Conclusion: An Indispensable Tool in Modern Drug
Development
N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl) adenosine 3'-CE phosphoramidite is more than

just a chemical reagent; it is a key enabler of second-generation antisense technology. Its

sophisticated design, balancing reactive functionality with precise protection and therapeutic

modification, allows for the routine synthesis of highly stable and specific oligonucleotides for a

wide range of research and therapeutic applications. As the field of nucleic acid-based drugs

continues to expand, a thorough understanding of the chemistry and application of such critical

building blocks will remain paramount for scientists and researchers dedicated to developing

the next generation of life-changing medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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